molecular formula C11H10FN3O2 B5689736 4-fluoro-6-(2-methoxyphenoxy)-2-pyrimidinamine

4-fluoro-6-(2-methoxyphenoxy)-2-pyrimidinamine

Cat. No.: B5689736
M. Wt: 235.21 g/mol
InChI Key: NLDUUGHKVZWZCU-UHFFFAOYSA-N
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Description

4-fluoro-6-(2-methoxyphenoxy)-2-pyrimidinamine is a fluorinated pyrimidine derivative. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of fluorine and methoxy groups in its structure can significantly influence its chemical and biological properties.

Properties

IUPAC Name

4-fluoro-6-(2-methoxyphenoxy)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O2/c1-16-7-4-2-3-5-8(7)17-10-6-9(12)14-11(13)15-10/h2-6H,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDUUGHKVZWZCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC(=NC(=N2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-6-(2-methoxyphenoxy)-2-pyrimidinamine typically involves the reaction of 4-fluoro-2-methoxyphenol with appropriate pyrimidine precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-6-(2-methoxyphenoxy)-2-pyrimidinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amine derivatives.

Scientific Research Applications

4-fluoro-6-(2-methoxyphenoxy)-2-pyrimidinamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 4-fluoro-6-(2-methoxyphenoxy)-2-pyrimidinamine involves its interaction with specific molecular targets. The fluorine and methoxy groups can enhance its binding affinity to these targets, leading to various biological effects. The pathways involved may include inhibition of enzymes, modulation of receptor activity, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-2-methoxyphenol
  • tert-butyl(2-chloro-4-fluoro-6-methoxyphenoxy)dimethylsilane
  • 2-fluoro-6-hydroxyphenylboronic acid

Uniqueness

4-fluoro-6-(2-methoxyphenoxy)-2-pyrimidinamine is unique due to its specific combination of fluorine and methoxy groups on the pyrimidine ring. This structural arrangement can result in distinct chemical and biological properties compared to other similar compounds.

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